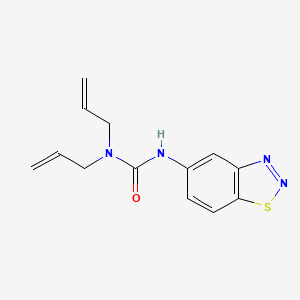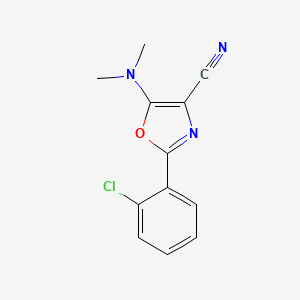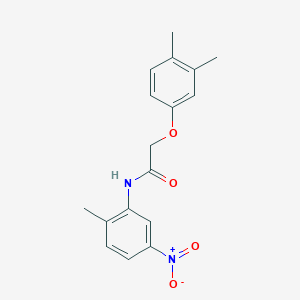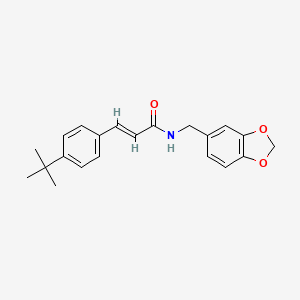![molecular formula C18H17NOS B5750810 1-(2-methyl-1H-indol-3-yl)-2-[(4-methylphenyl)thio]ethanone](/img/structure/B5750810.png)
1-(2-methyl-1H-indol-3-yl)-2-[(4-methylphenyl)thio]ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-methyl-1H-indol-3-yl)-2-[(4-methylphenyl)thio]ethanone, also known as MIPT, is a synthetic compound that belongs to the class of tryptamines. It was first synthesized in the 1980s and has since gained popularity among researchers due to its psychoactive properties. MIPT has been found to have a similar chemical structure to other tryptamines such as DMT and psilocybin, which are known for their hallucinogenic effects.
作用机制
The exact mechanism of action of 1-(2-methyl-1H-indol-3-yl)-2-[(4-methylphenyl)thio]ethanone is not fully understood, but it is believed to involve the activation of the serotonin receptors in the brain. This compound has been shown to increase the levels of serotonin in the brain, which can lead to changes in mood, perception, and cognition. It is also believed to have an impact on the activity of other neurotransmitters such as dopamine and norepinephrine.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are similar to those of other tryptamines. It has been found to induce a state of altered consciousness characterized by hallucinations, changes in perception, and alterations in mood and thought processes. This compound has also been shown to have an impact on physiological functions such as heart rate, blood pressure, and body temperature.
实验室实验的优点和局限性
1-(2-methyl-1H-indol-3-yl)-2-[(4-methylphenyl)thio]ethanone has several advantages as a research tool. It is relatively easy to synthesize and can be obtained in large quantities. It is also relatively stable and can be stored for long periods of time without significant degradation. However, there are also limitations to its use in laboratory experiments. This compound is a controlled substance in many countries, which can make it difficult to obtain for research purposes. It is also known to have a high potential for abuse, which can make it difficult to control in laboratory settings.
未来方向
There are several future directions for research involving 1-(2-methyl-1H-indol-3-yl)-2-[(4-methylphenyl)thio]ethanone. One area of interest is its potential therapeutic use in the treatment of mental health disorders such as depression and anxiety. This compound has been shown to have a positive impact on mood and cognition, which could make it a promising candidate for drug development. Another area of interest is its potential use as a research tool for studying the neurobiology of consciousness and altered states of consciousness. This compound has been shown to induce hallucinations and changes in perception, which could provide valuable insights into the workings of the brain. Finally, there is a need for further research into the safety and efficacy of this compound, particularly in terms of its potential for abuse and addiction.
合成方法
The synthesis of 1-(2-methyl-1H-indol-3-yl)-2-[(4-methylphenyl)thio]ethanone involves a multi-step process that starts with the reaction of 2-methylindole with 4-methylthiophenol in the presence of a Lewis acid catalyst. The resulting intermediate is then subjected to a series of reactions that involve the use of reagents such as acetic anhydride, sodium hydride, and hydrogen chloride. The final product is obtained in the form of a white crystalline powder.
科学研究应用
1-(2-methyl-1H-indol-3-yl)-2-[(4-methylphenyl)thio]ethanone has been studied extensively in the field of neuroscience and pharmacology due to its potential therapeutic effects. It has been found to interact with the serotonin receptors in the brain, which are involved in regulating mood, cognition, and behavior. This compound has also been shown to have a high affinity for the 5-HT2A receptor, which is the same receptor that is targeted by other hallucinogenic drugs such as LSD and psilocybin.
属性
IUPAC Name |
1-(2-methyl-1H-indol-3-yl)-2-(4-methylphenyl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NOS/c1-12-7-9-14(10-8-12)21-11-17(20)18-13(2)19-16-6-4-3-5-15(16)18/h3-10,19H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEKHFZHRQBTUCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)C2=C(NC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(4-fluorophenyl)-1-[(4-methoxy-1-naphthyl)methyl]-1,2,3,6-tetrahydropyridine](/img/structure/B5750733.png)

![4-chloro-2-{[(4-methoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B5750741.png)

![N-[4-(aminosulfonyl)benzyl]-5-methyl-2-furamide](/img/structure/B5750755.png)
![methyl (4-{[(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)imino]methyl}phenoxy)acetate](/img/structure/B5750769.png)
![N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5750787.png)
![N-[4-(dimethylamino)benzyl]-1-(2-thienylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5750792.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(methylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B5750805.png)




